molecular formula C20H15ClN2OS2 B11355566 3-chloro-6-methyl-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide

3-chloro-6-methyl-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11355566
M. Wt: 398.9 g/mol
InChI Key: KPRATAZUKWQECK-UHFFFAOYSA-N
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Description

3-Chloro-6-methyl-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methyl-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable halogenated precursor.

    Chlorination and Methylation: The benzothiophene core is then chlorinated and methylated to introduce the 3-chloro and 6-methyl substituents, respectively.

    Amide Formation: The final step involves the formation of the carboxamide group by reacting the chlorinated and methylated benzothiophene with pyridin-2-ylamine and thiophen-2-ylmethylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methyl-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain substituents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dechlorinated or demethylated derivatives.

Scientific Research Applications

3-Chloro-6-methyl-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where benzothiophene derivatives have shown efficacy.

    Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 3-chloro-6-methyl-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-methyl-1-benzothiophene-2-carboxamide: Lacks the pyridin-2-yl and thiophen-2-ylmethyl substituents.

    6-Methyl-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide: Lacks the chloro substituent.

    3-Chloro-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide: Lacks the methyl substituent.

Uniqueness

The presence of the 3-chloro, 6-methyl, pyridin-2-yl, and thiophen-2-ylmethyl groups in 3-chloro-6-methyl-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide imparts unique chemical and physical properties that may enhance its efficacy and versatility in various applications compared to similar compounds.

Properties

Molecular Formula

C20H15ClN2OS2

Molecular Weight

398.9 g/mol

IUPAC Name

3-chloro-6-methyl-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H15ClN2OS2/c1-13-7-8-15-16(11-13)26-19(18(15)21)20(24)23(12-14-5-4-10-25-14)17-6-2-3-9-22-17/h2-11H,12H2,1H3

InChI Key

KPRATAZUKWQECK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N(CC3=CC=CS3)C4=CC=CC=N4)Cl

Origin of Product

United States

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